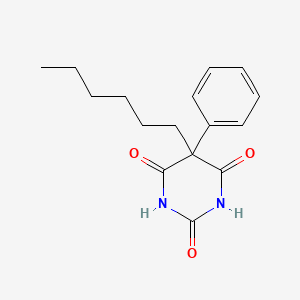

Barbituric acid, 5-hexyl-5-phenyl-

Description

5-Hexyl-5-phenylbarbituric acid is a barbiturate derivative characterized by a hexyl (C₆H₁₃) and a phenyl (C₆H₅) group substituted at the 5-position of the barbituric acid core. Barbiturates are central nervous system (CNS) depressants with historical applications as sedatives, hypnotics, and anticonvulsants. The pharmacological profile of 5-hexyl-5-phenylbarbituric acid is influenced by its substituents: the phenyl group enhances lipophilicity and metabolic stability, while the hexyl chain modulates CNS activity and solubility .

Properties

CAS No. |

67051-21-2 |

|---|---|

Molecular Formula |

C16H20N2O3 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

5-hexyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H20N2O3/c1-2-3-4-8-11-16(12-9-6-5-7-10-12)13(19)17-15(21)18-14(16)20/h5-7,9-10H,2-4,8,11H2,1H3,(H2,17,18,19,20,21) |

InChI Key |

LWBGXTORWSRDHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Other CAS No. |

67051-21-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The hexyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as matrix metalloproteinases. By inhibiting these enzymes, the compound can interfere with processes like tissue remodeling and tumor growth . The pathways involved include the inhibition of enzyme activity and the disruption of cellular signaling pathways related to cancer progression .

Comparison with Similar Compounds

Alkyl Chain Length and Pharmacological Activity

The length of the alkyl substituent at the 5-position significantly impacts biological activity. Key comparisons include:

Key Findings :

- Hypnotic activity decreases with increasing alkyl chain length. For example, 5-ethyl-5-phenyl derivatives exhibit stronger sedative effects than 5-hexyl-5-phenyl analogs .

- Anticonvulsant activity peaks in 5-butyl-5-phenyl derivatives, suggesting an optimal balance between lipophilicity and molecular size for blood-brain barrier penetration .

Substituent Type and Target Interactions

The chemical nature of substituents influences molecular interactions with biological targets:

DNA Binding

- 5-Hexyl-5-phenyl: The hexyl chain may reduce DNA minor groove binding affinity compared to aromatic substituents (e.g., 5-benzoyl or 5-vanillinylidene derivatives) .

- 5-(4-Hydroxy-3-methoxybenzylidene) : Enhanced DNA interaction via π-stacking of the benzylidene group .

Enzyme Inhibition

- mPGES-1 Inhibition: Barbiturates with carboxylic acid "heads" (e.g., 2,4-thiazolidinedione derivatives) show nanomolar potency, while 5-hexyl-5-phenyl lacks such polar groups, likely reducing enzyme affinity .

- Urease Inhibition: Enol tautomers of barbiturates (e.g., 5-hexyl-5-phenyl) form stable interactions with nickel ions in urease, but larger alkyl groups may sterically hinder binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.